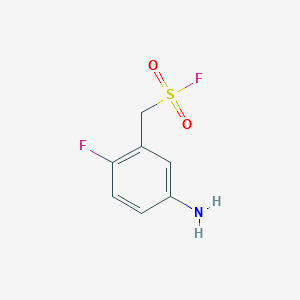![molecular formula C7H13ClN2O3 B1383746 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐 CAS No. 2060029-89-0](/img/structure/B1383746.png)
8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐
描述
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride, commonly known as AMH-HCl, is a synthetic organic compound that is used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of a variety of organic compounds and is used in the study of biochemical and physiological processes.
科学研究应用
抗菌活性
研究探索了与 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐相关的化合物的抗菌特性。Isakhanyan 等人(2014 年)合成了叔氨基烷醇盐酸盐并研究了它们的抗菌活性。这些与所讨论化学物质在结构上相关的化合物在对抗细菌感染方面显示出有希望的结果 (Isakhanyan 等人,2014 年)。
抗肿瘤活性
研究还深入探讨了吗啉衍生物的抗肿瘤潜力,吗啉衍生物在结构上与 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐类似。Isakhanyan 等人(2016 年)研究了 1-(4-甲苯基)-3-(吗啉-4-基)-2-苯基-1-R-丙醇盐酸盐的体外抗肿瘤活性,揭示了它们在癌症治疗中的潜力 (Isakhanyan 等人,2016 年)。
细胞毒性和 DNA 相互作用
Ovádeková 等人(2005 年)对喹唑啉衍生物进行的另一项研究,该衍生物在结构上与 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐相似,证明了对人癌细胞系的细胞毒性作用并研究了它与 DNA 的相互作用 (Ovádeková 等人,2005 年)。
结构相关化合物的药学特性
Christov 等人(2006 年)研究了包括吗啉衍生物在内的化合物,重点介绍了它们的潜在药学特性。这些发现提供了对 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐在医学中的可能应用的见解 (Christov 等人,2006 年)。
抗菌剂
Sahin 等人(2012 年)对含有吗啉部分的三唑衍生物的研究表明这些化合物作为抗菌剂的有效性,这可能扩展到 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐 (Sahin 等人,2012 年)。
用吗啉氨甲基化
Mondal 等人(2017 年)对咪唑杂环与吗啉的氨甲基化研究,这一过程与 8a-(氨甲基)-六氢-[1,3]恶唑并[4,3-c]吗啉-3-酮盐酸盐的合成密切相关,证明了其创造生物活性化合物的潜力 (Mondal 等人,2017 年)。
生化分析
Biochemical Properties
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa, which is crucial in the coagulation cascade . By binding to the active site of factor Xa, 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation
Cellular Effects
The effects of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride on various cell types and cellular processes are profound. In endothelial cells, this compound has been observed to reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation . It also influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function . Furthermore, 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride affects cellular metabolism by altering the levels of key metabolites, thus impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of factor Xa, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and coagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into inactive metabolites . The compound may also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes can impact overall cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by endothelial cells through endocytosis and is distributed to various cellular compartments . It may also bind to plasma proteins, which can influence its bioavailability and distribution in the body .
Subcellular Localization
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.
属性
IUPAC Name |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-3-7-4-11-2-1-9(7)6(10)12-5-7;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQUXCDSJINNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1C(=O)OC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



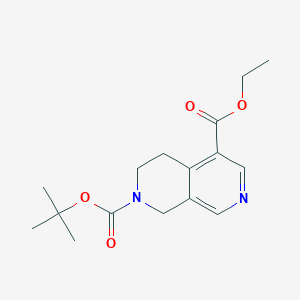
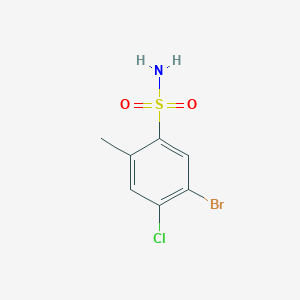
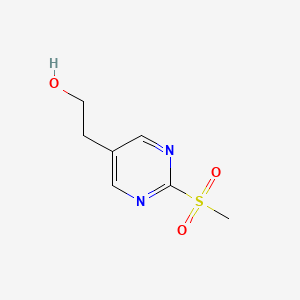

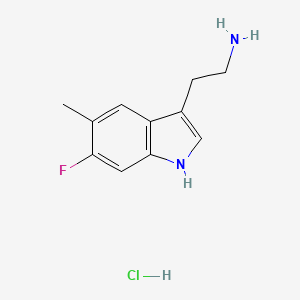
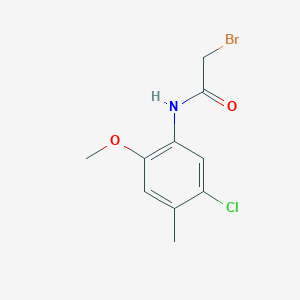
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)
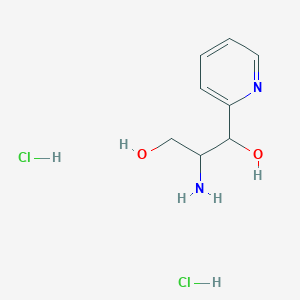

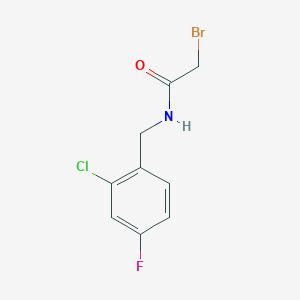
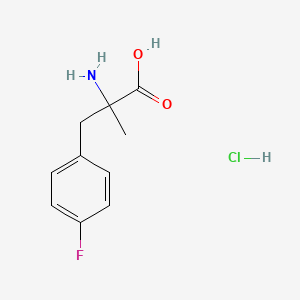
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
